N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide
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Overview
Description
N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a sulfonamide group attached to the chromene ring system, which is further substituted with a hydroxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromene core. This intermediate is then reacted with sulfonamide derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The chromene ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The hydroxyphenyl group can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide
- N-(3-methoxyphenyl)-2-oxo-2H-chromene-7-sulfonamide
- N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-carboxamide
Uniqueness
N-(3-hydroxyphenyl)-2-oxo-2H-chromene-7-sulfonamide is unique due to the presence of both the hydroxyphenyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-oxochromene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-12-3-1-2-11(8-12)16-22(19,20)13-6-4-10-5-7-15(18)21-14(10)9-13/h1-9,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICQENVAPROPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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